

Application Note: In Vivo Imaging of Balcinrenone Target Binding using Positron Emission Tomography

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Compound of Interest

Compound Name: *Balcinrenone*

Cat. No.: *B605790*

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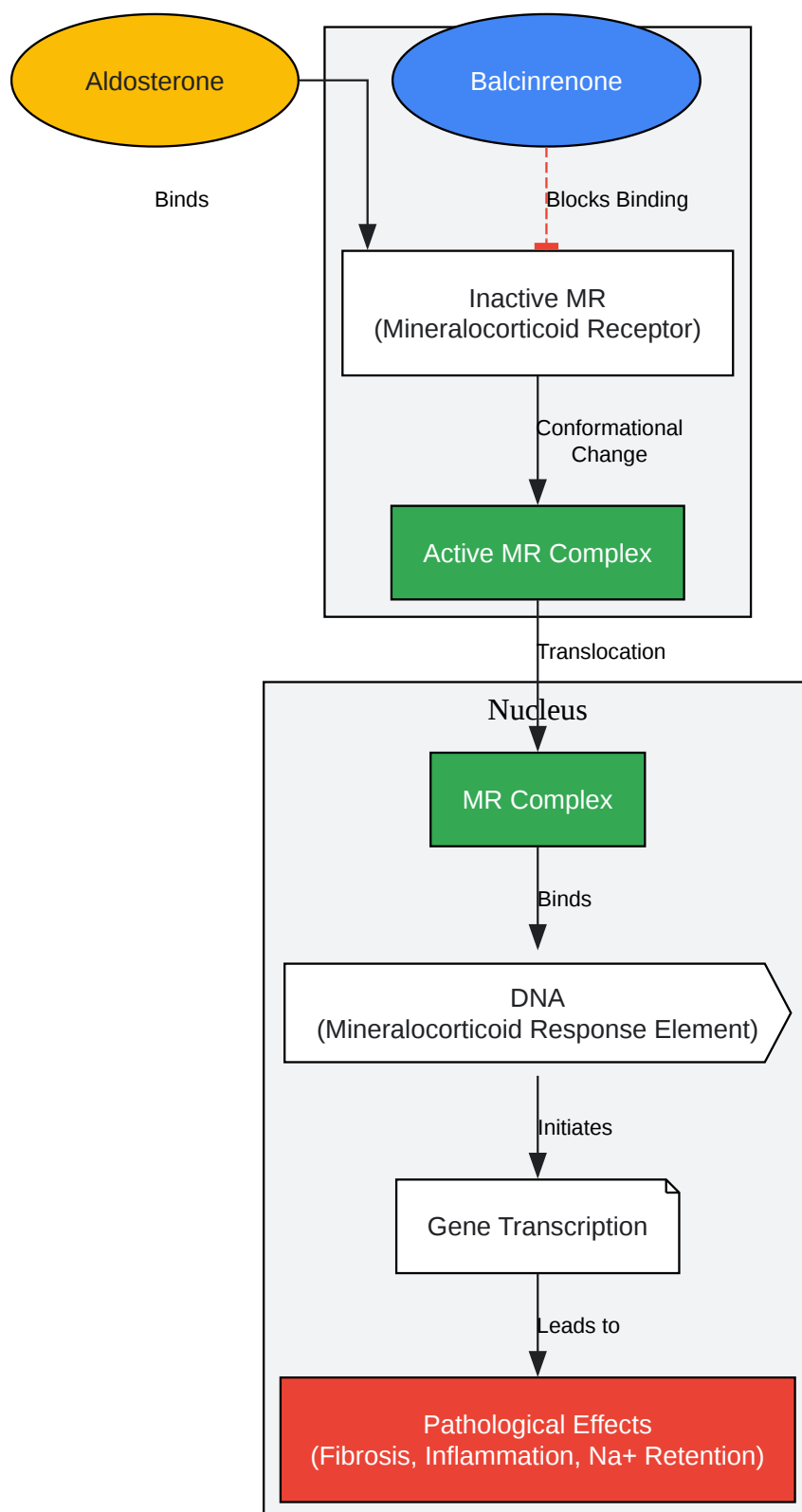
Introduction

Balcinrenone (AZD9977) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator in development for the treatment of chronic kidney disease and heart failure.[1][2][3][4] Its therapeutic effect is achieved by blocking the mineralocorticoid receptor, thereby inhibiting the binding of aldosterone.[5] This modulation helps to reduce blood pressure, decrease fluid overload, and mitigate inflammation and fibrosis in the cardiovascular and renal systems.[5] Understanding the in vivo target engagement of **Balcinrenone** is crucial for optimizing dosing strategies and evaluating its therapeutic efficacy in preclinical and clinical settings.

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that allows for the quantitative assessment of drug-target interactions in living subjects.[6][7] By using a radiolabeled version of a drug or a competing radioligand, PET can visualize and quantify the occupancy of the target receptor by the therapeutic agent. This application note provides a detailed protocol for the in vivo imaging of **Balcinrenone**'s binding to the mineralocorticoid receptor using a hypothetical radiotracer, [^{18}F]**Balcinrenone**, in a preclinical animal model.

Signaling Pathway of the Mineralocorticoid Receptor

The mineralocorticoid receptor is a nuclear receptor that, upon binding to its ligand aldosterone, translocates to the nucleus and acts as a transcription factor. This leads to the expression of genes involved in sodium and water retention, potassium excretion, and tissue fibrosis. **Balcinrenone**, as an MR modulator, competitively inhibits this pathway.



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Caption: Mineralocorticoid Receptor Signaling Pathway.

Experimental Protocols

Radiosynthesis of [^{18}F]Balcinrenone (Hypothetical Protocol)

Since a published radiosynthesis for **Balcinrenone** is not available, a plausible two-step synthesis is proposed based on its chemical structure, which features a fluoro-substituted aromatic ring. This protocol is hypothetical and would require optimization.

Precursor: A suitable precursor would be a derivative of **Balcinrenone** where the fluorine atom is replaced by a leaving group, such as a nitro group or a trimethylammonium salt.

Step 1: Production of [^{18}F]Fluoride [^{18}F]Fluoride is typically produced via the $^{18}\text{O}(\text{p},\text{n})^{18}\text{F}$ nuclear reaction in a cyclotron. The [^{18}F]fluoride is then trapped on an anion-exchange resin and eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

Step 2: Nucleophilic Aromatic Substitution The dried [^{18}F]fluoride/Kryptofix complex is reacted with the **Balcinrenone** precursor in a suitable solvent (e.g., DMSO or DMF) at an elevated temperature (120-160 °C) for 15-20 minutes.

Purification: The crude reaction mixture is purified by semi-preparative HPLC to isolate [^{18}F]**Balcinrenone**. The collected fraction is then reformulated in a biocompatible solvent (e.g., saline with a small percentage of ethanol) for in vivo administration.

Parameter	Specification
Radiochemical Purity	> 95%
Molar Activity	> 37 GBq/ μmol
pH	6.5 - 7.5

Animal Model

For preclinical studies, rodent models of heart failure or chronic kidney disease are appropriate. [3][8][9][10] A commonly used model for chronic kidney disease is the 5/6 nephrectomy model in rats or mice, which mimics the progressive loss of renal function.[8] For heart failure models,

transverse aortic constriction (TAC) or myocardial infarction induced by coronary artery ligation are well-established methods.[10]

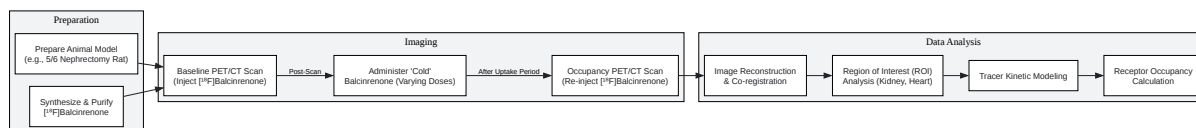
Animal Model	Species	Induction Method	Key Features
Chronic Kidney Disease	Rat (Sprague-Dawley)	5/6 Nephrectomy	Progressive renal failure, glomerulosclerosis, tubulointerstitial fibrosis
Heart Failure	Mouse (C57BL/6)	Transverse Aortic Constriction (TAC)	Pressure overload-induced cardiac hypertrophy and heart failure

In Vivo PET Imaging Protocol for Receptor Occupancy

This protocol is designed to determine the relationship between the administered dose of **Balcinrenone** and the occupancy of the mineralocorticoid receptor in the target organs (kidneys and heart).

Study Design: A baseline PET scan is performed after administration of [^{18}F]**Balcinrenone**. Subsequently, the animals are treated with a range of doses of non-radiolabeled ("cold") **Balcinrenone**, and a second PET scan is acquired to measure the displacement of the radiotracer.

Workflow:



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Caption: Experimental workflow for PET receptor occupancy study.

Detailed Steps:

- **Animal Preparation:** Anesthetize the animal (e.g., with isoflurane) and place it on the scanner bed. Maintain body temperature throughout the experiment.
- **Baseline Scan:**
 - Acquire a CT scan for anatomical reference and attenuation correction.
 - Administer a bolus injection of [^{18}F]**Balcinrenone** (e.g., 5-10 MBq) via a tail vein catheter.
 - Perform a dynamic PET scan for 60-90 minutes.
- **Drug Administration:** After the baseline scan, administer a single dose of non-radiolabeled **Balcinrenone** (e.g., via oral gavage or intravenous injection). Allow for sufficient time for drug absorption and distribution (e.g., 1-2 hours, based on pharmacokinetic data).
- **Occupancy Scan:**
 - Re-anesthetize the animal if necessary.
 - Administer a second bolus injection of [^{18}F]**Balcinrenone**.

- Perform a second dynamic PET scan for the same duration as the baseline scan.
- Blood Sampling: Collect arterial or venous blood samples at multiple time points during the PET scans to determine the radiotracer concentration in the plasma, which serves as the input function for kinetic modeling.

Data Analysis

- Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D). Co-register the PET images with the CT images.
- Region of Interest (ROI) Definition: Draw ROIs on the co-registered images for the target organs (kidneys, heart) and a reference region (a tissue with low to no specific MR expression, e.g., muscle or cerebellum, to estimate non-specific binding).
- Tracer Kinetic Modeling: Generate time-activity curves (TACs) for each ROI. Fit the TACs using a suitable compartment model (e.g., a two-tissue compartment model) to estimate the volume of distribution (V_t).[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Receptor Occupancy Calculation: Calculate the receptor occupancy (RO) for each dose of **Balcinrenone** using the following formula:

$$RO (\%) = ((V_{t_baseline} - V_{t_postdrug}) / (V_{t_baseline} - V_{non-specific})) * 100$$

Where $V_{non-specific}$ is the volume of distribution in the reference region.

Data Presentation

The quantitative data from the PET imaging studies should be summarized in tables to facilitate comparison between different doses of **Balcinrenone**.

Table 1: Pharmacokinetic Parameters of [^{18}F]**Balcinrenone**

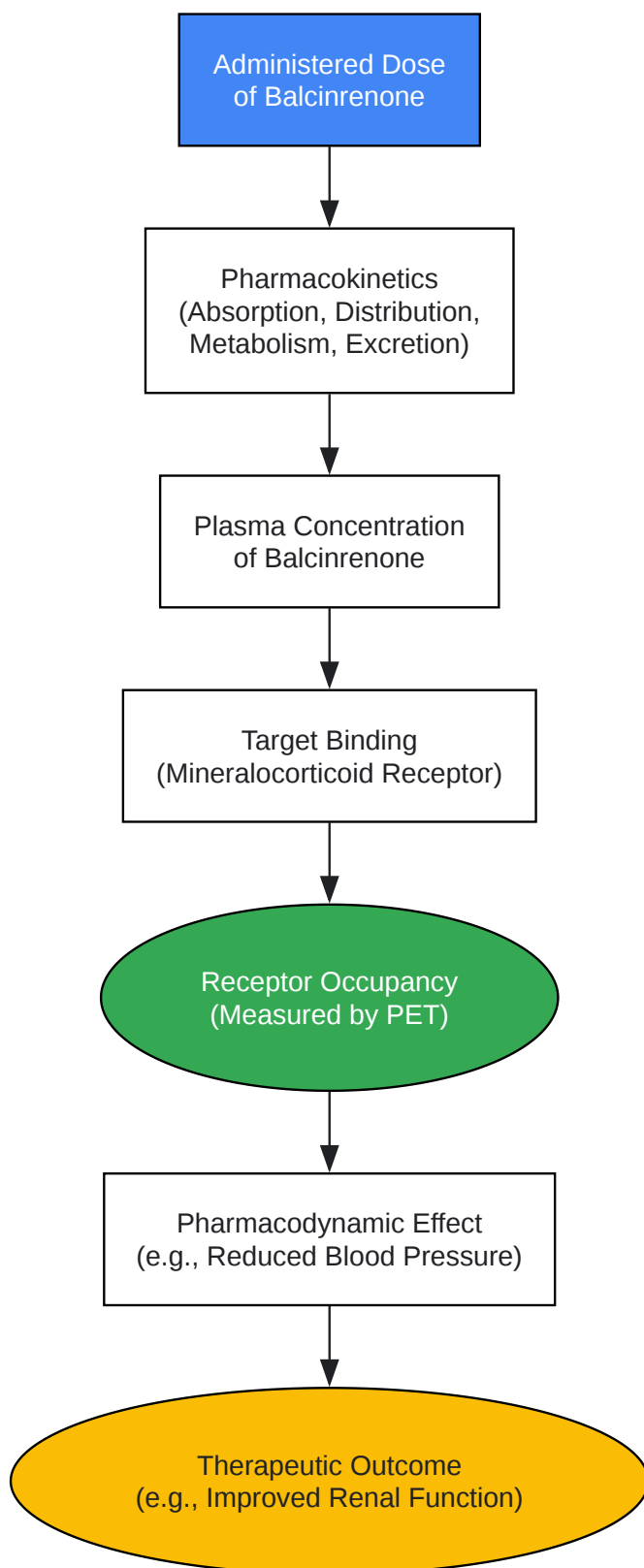
Parameter	Value
Injected Dose (MBq)	
Peak Plasma Concentration (SUV)	
Time to Peak (min)	
Plasma Half-life (min)	

Table 2: Receptor Occupancy of **Balcinrenone** in Target Organs

Balcinrenone Dose (mg/kg)	Kidney V _t (mL/cm ³)	Heart V _t (mL/cm ³)	Kidney RO (%)	Heart RO (%)
Vehicle (Baseline)	0	0		
Dose 1				
Dose 2				
Dose 3				

Logical Relationship Diagram

The relationship between drug dose, plasma concentration, receptor occupancy, and the expected therapeutic effect is a key concept in pharmacology.



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Caption: Dose-Occupancy-Response Relationship.

Conclusion

This application note provides a comprehensive, though in part hypothetical, framework for conducting in vivo imaging of **Balcinrenone** target binding using PET. By quantifying the mineralocorticoid receptor occupancy in relevant preclinical models, researchers can gain valuable insights into the pharmacodynamics of **Balcinrenone**, aiding in the determination of optimal therapeutic doses and facilitating its clinical development. The successful implementation of these protocols will provide a deeper understanding of the in vivo mechanism of action of this promising new therapeutic agent.

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